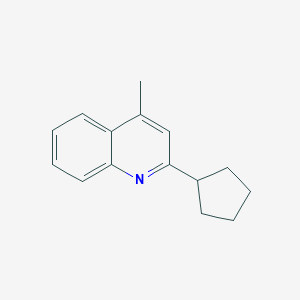
2-Cyclopentyl-4-methylquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Cyclopentyl-4-methylquinoline is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The structure of this compound consists of a quinoline core with a cyclopentyl group at the 2-position and a methyl group at the 4-position. This unique structure imparts specific chemical and biological properties to the compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopentyl-4-methylquinoline can be achieved through various methods. One common approach involves the Friedländer synthesis, which is a classical method for constructing quinoline derivatives. In this method, aniline and a carbonyl compound are reacted in the presence of an acid catalyst to form the quinoline ring system. For this compound, cyclopentanone and 4-methylaniline can be used as starting materials.
Another method involves the Pfitzinger reaction, where isatin and a ketone are reacted in the presence of a base to form the quinoline derivative. In this case, cyclopentanone and 4-methylisatin can be used as starting materials.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process. Additionally, green chemistry approaches, such as solvent-free reactions and microwave-assisted synthesis, can be employed to minimize environmental impact.
化学反応の分析
Types of Reactions
2-Cyclopentyl-4-methylquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction of the quinoline ring can lead to the formation of tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride can be used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinoline derivatives, depending on the specific reaction conditions and reagents used.
科学的研究の応用
2-Cyclopentyl-4-methylquinoline has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex quinoline derivatives with potential biological activities.
Biology: It is studied for its potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Quinoline derivatives, including this compound, are investigated for their potential as therapeutic agents in the treatment of various diseases.
Industry: The compound is used in the development of new materials, such as dyes and polymers, due to its unique chemical properties.
作用機序
The mechanism of action of 2-Cyclopentyl-4-methylquinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, it can interact with microbial cell membranes, disrupting their integrity and exhibiting antimicrobial activity.
類似化合物との比較
Similar Compounds
2-Cyclopentylquinoline: Lacks the methyl group at the 4-position, which may affect its biological activity.
4-Methylquinoline: Lacks the cyclopentyl group at the 2-position, which may influence its chemical properties.
2-Phenyl-4-methylquinoline: Contains a phenyl group instead of a cyclopentyl group, leading to different chemical and biological properties.
Uniqueness
2-Cyclopentyl-4-methylquinoline is unique due to the presence of both the cyclopentyl and methyl groups, which impart specific chemical and biological properties. This combination of substituents can enhance its potential as a bioactive molecule and make it a valuable compound for various scientific research applications.
特性
分子式 |
C15H17N |
|---|---|
分子量 |
211.30 g/mol |
IUPAC名 |
2-cyclopentyl-4-methylquinoline |
InChI |
InChI=1S/C15H17N/c1-11-10-15(12-6-2-3-7-12)16-14-9-5-4-8-13(11)14/h4-5,8-10,12H,2-3,6-7H2,1H3 |
InChIキー |
ACESJXHROSPNEX-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NC2=CC=CC=C12)C3CCCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-(hydroxymethyl)pyrrolidine-3-carboxylic acid](/img/structure/B13560088.png)
![2-Amino-8-chloro[1,2,4]triazolo[1,5-a]pyridine-6-methanol](/img/structure/B13560092.png)

![Tert-butyl ((6-aminospiro[3.3]heptan-2-YL)methyl)carbamate hydrochloride](/img/structure/B13560098.png)
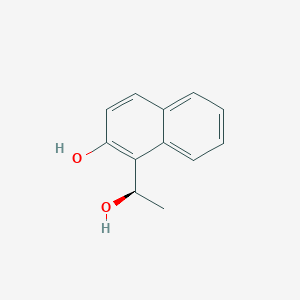
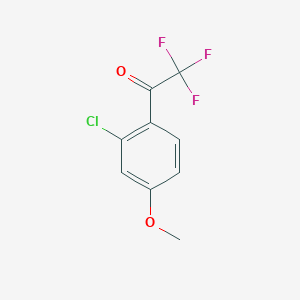
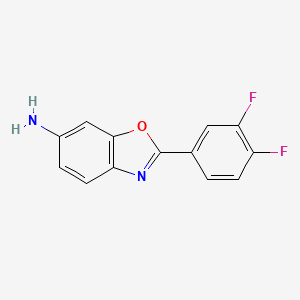
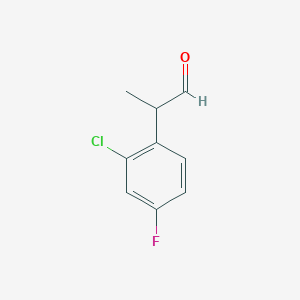
![[3-Fluoro-2-(4-methoxypiperidin-1-yl)phenyl]methanol](/img/structure/B13560123.png)
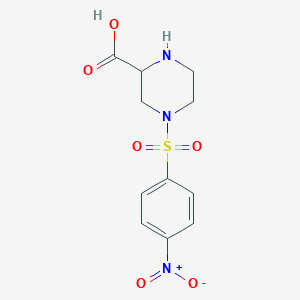
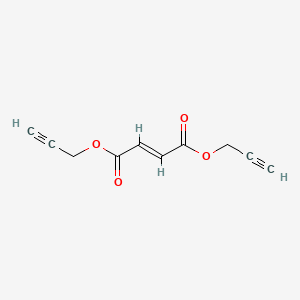
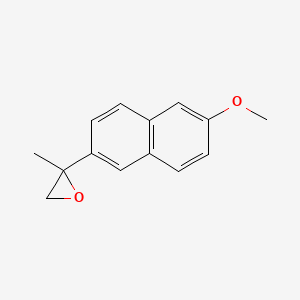
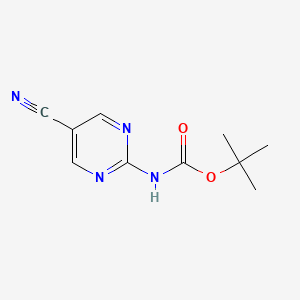
![{Bicyclo[4.1.0]heptan-2-yl}methanol](/img/structure/B13560181.png)
